4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE involves multiple steps, typically starting with the preparation of the thiazolo[5,4-e]indole core . This core is then functionalized with various substituents to achieve the final compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .
Chemical Reactions Analysis
4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as cyclin-A2 and cyclin-dependent kinase 2 . These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-[(7-OXO-7H-THIAZOLO[5,4-E]INDOL-8-YLMETHYL)-AMINO]-N-PYRIDIN-2-YL-BENZENESULFONAMIDE is unique due to its specific structural features and functional groups . Similar compounds include other aminobenzenesulfonamides, benzenesulfonyl compounds, and benzothiazoles . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C21H15N5O3S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[(7-oxopyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-10,12,23H,11H2,(H,22,26) |
InChI Key |
MBXKBJLIESPLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NCC3=C4C(=NC3=O)C=CC5=C4SC=N5 |
Origin of Product |
United States |
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